Regioisomeric Methyl Substitution: 6-Methyl vs. 5-Methyl Positional Isomers Yield Distinct Chemical Entities with Identical Formula
The target compound (6-methyl substitution on the tetrahydropyridine ring) and its regioisomer 5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol share the identical molecular formula (C₇H₁₁N₃O) and molecular weight (153.18–153.19 g/mol), differing only in the position of the methyl substituent on the saturated ring . This positional difference generates distinct SMILES strings (OC1=C(CCC(C)N2)C2=NN1 for the 6-methyl versus a different connectivity for the 5-methyl), confirming non-identical chemical graph connectivity. In pyrazolo[3,4-b]pyridine SAR programs, such positional isomerism has been shown to alter binding affinity profiles—for example, in A₁ adenosine receptor antagonists where the substitution position on the pyridine ring modulates Kᵢ values by orders of magnitude .
| Evidence Dimension | Molecular graph connectivity (positional isomerism) |
|---|---|
| Target Compound Data | C₇H₁₁N₃O, MW 153.18, SMILES OC1=C(CCC(C)N2)C2=NN1 (6-methyl), CAS 1707375-85-6 |
| Comparator Or Baseline | 5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, C₇H₁₁N₃O, MW 153.19, CAS 1710345-22-4 (5-methyl) |
| Quantified Difference | Identical formula and MW; differentiated by methyl position on tetrahydropyridine ring (C6 vs. C5) |
| Conditions | Chemical structure comparison (SMILES connectivity); no co-assayed biological data available |
Why This Matters
Procurement of the incorrect regioisomer (5-methyl instead of 6-methyl) would introduce a different chemical entity into a synthesis or biological assay, potentially invalidating SAR conclusions derived from the intended scaffold.
